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Compound Name: Vevorisertib

Cat. No.: B3322094 Get Quote

Vevorisertib In Vitro Kinase Assay Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing the concentration of Vevorisertib for

in vitro kinase assays.

Frequently Asked Questions (FAQs)
Q1: What is Vevorisertib and what is its mechanism of action?

A1: Vevorisertib (also known as ARQ 751) is a potent and selective, orally active, allosteric

pan-AKT inhibitor. It targets the three isoforms of the serine/threonine kinase AKT (AKT1,

AKT2, and AKT3), which is a critical node in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4]

Unlike ATP-competitive inhibitors, Vevorisertib binds to a site distinct from the ATP-binding

pocket, locking the kinase in an inactive conformation.[5] This allosteric mechanism contributes

to its high selectivity.

Q2: What are the reported IC50 values for Vevorisertib against AKT isoforms?

A2: Vevorisertib demonstrates low nanomolar potency against the AKT isoforms. The reported

half-maximal inhibitory concentration (IC50) values are summarized in the table below.
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Q3: What is the recommended starting concentration range for Vevorisertib in an in vitro

kinase assay?

A3: Based on its potent IC50 values, a starting concentration range of 0.1 nM to 1000 nM is

recommended for generating a dose-response curve in an in vitro kinase assay. This range

should allow for the determination of an accurate IC50 value. In cell-based assays,

concentrations up to 1 µM have been used to observe effects on downstream signaling.[4]

Q4: Is Vevorisertib selective for AKT kinases?

A4: Yes, Vevorisertib is highly selective for AKT kinases. One study reported that Vevorisertib
did not inhibit a panel of 245 other kinases by more than 50% when tested at a concentration of

5 µM.[3] This high degree of selectivity is a key advantage of its allosteric mechanism of action.

Quantitative Data Summary
Parameter Value Kinase Isoform Reference

IC50 0.55 nM AKT1 [6]

0.81 nM AKT2 [6]

1.31 nM AKT3 [6]

Kd 1.2 nM AKT1 [6]

8.6 nM AKT1-E17K Mutant [6]

Experimental Protocols
Protocol for a Non-Radioactive In Vitro AKT Kinase
Assay
This protocol is adapted from commercially available non-radioactive kinase assay kits and is

suitable for determining the IC50 of Vevorisertib.

Materials:

Recombinant full-length active AKT1, AKT2, or AKT3 enzyme
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GSK-3 fusion protein (as substrate)

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1

mM Na3VO4, 10 mM MgCl2)

ATP solution

Vevorisertib stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader capable of luminescence detection

Procedure:

Prepare Vevorisertib Dilutions:

Perform a serial dilution of the Vevorisertib stock solution in kinase buffer to create a

range of concentrations (e.g., 0.1 nM to 1000 nM).

Include a DMSO-only control (vehicle control).

Set up the Kinase Reaction:

Add 5 µL of each Vevorisertib dilution or vehicle control to the wells of the microplate.

Add 10 µL of the AKT enzyme solution (at a pre-determined optimal concentration) to each

well.

Pre-incubate the plate at room temperature for 15-30 minutes. This pre-incubation step

can be critical for allosteric inhibitors to allow for binding to the enzyme.[5]

Initiate the Kinase Reaction:
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Add 10 µL of the ATP/substrate mixture (containing a pre-determined optimal

concentration of ATP and GSK-3 fusion protein) to each well to start the reaction.

Incubate the plate at 30°C for a pre-determined optimal time (e.g., 60 minutes).

Terminate the Reaction and Detect Signal:

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

Add 50 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a

luminescent signal.

Measure Luminescence:

Read the luminescence on a plate reader. The signal is proportional to the amount of ADP

produced and thus to the kinase activity.

Data Analysis:

Calculate the percentage of inhibition for each Vevorisertib concentration relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the Vevorisertib concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide
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Issue Possible Cause Recommended Solution

No or low kinase activity in the

vehicle control
Inactive enzyme

Ensure the recombinant AKT

enzyme is active and has been

stored correctly. Use a new

batch if necessary.

Suboptimal assay conditions

Optimize the concentrations of

ATP and substrate, as well as

the reaction time and

temperature.

IC50 value is significantly

higher than expected

Use of a truncated kinase

domain

Allosteric inhibitors like

Vevorisertib often require the

full-length protein, including

regulatory domains, for

binding. Ensure you are using

the full-length AKT enzyme.[7]

Insufficient pre-incubation time

Allosteric inhibitors may have

slower binding kinetics.

Increase the pre-incubation

time of the inhibitor with the

enzyme before adding ATP.[5]

Vevorisertib degradation

Prepare fresh dilutions of

Vevorisertib for each

experiment.

High background signal
Contaminating ATPase/kinase

activity

Use highly purified

recombinant AKT enzyme.

Assay components interfering

with detection

Run controls without the

enzyme to check for

background luminescence

from the buffer or inhibitor.

Inconsistent results between

experiments
Pipetting errors

Use calibrated pipettes and

prepare master mixes for

reagents where possible.
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Variation in reagent quality
Use reagents from the same

lot for a set of experiments.
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Caption: PI3K/AKT/mTOR signaling pathway and the point of Vevorisertib inhibition.
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Caption: Experimental workflow for determining the IC50 of Vevorisertib.
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Caption: Troubleshooting logic for unexpectedly high IC50 values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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